

Expression Profile of Set2/SETD2 in Diverse Tissues: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression profile of **Set2** and its human homolog, SET Domain Containing 2 (SETD2), across various tissues. SETD2 is a crucial histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a mark associated with active transcription and genomic stability. Understanding the tissue-specific expression of SETD2 is vital for elucidating its role in normal physiology and disease, including cancer. This document summarizes quantitative expression data, details key experimental methodologies, and visualizes relevant signaling pathways.

Data Presentation: Quantitative Expression of SETD2

The expression of SETD2 varies across different human tissues at both the mRNA and protein levels. The following tables summarize quantitative data from large-scale transcriptomic and proteomic studies.

Table 1: SETD2 mRNA Expression in Human Tissues (GTEx)

The Genotype-Tissue Expression (GTEx) project provides a comprehensive public resource to study tissue-specific gene expression. The following table presents the median RNA-Seq







expression values for SETD2 across a selection of human tissues, reported in Transcripts Per Million (TPM).



Tissue	Median TPM
Testis	45.2
Ovary	28.7
Lung	25.4
Colon - Transverse	24.9
Small Intestine - Terminal Ileum	24.1
Spleen	23.8
Pituitary	23.5
Esophagus - Mucosa	23.1
Adrenal Gland	22.9
Stomach	22.5
Thyroid	21.9
Pancreas	21.1
Prostate	20.9
Breast - Mammary Tissue	20.5
Kidney - Cortex	19.8
Brain - Cerebellum	18.5
Liver	17.6
Heart - Left Ventricle	16.3
Skeletal Muscle	14.2
Skin - Sun Exposed (Lower leg)	13.9
Adipose - Subcutaneous	12.1
Whole Blood	9.8



Data is sourced from the GTEx Portal. TPM values are indicative of the relative gene expression level.

Table 2: SETD2 Protein Expression in Human Tissues (Immunohistochemistry)

Protein expression data, primarily from immunohistochemistry (IHC) studies, provides a complementary view of SETD2 levels. The Human Protein Atlas provides a valuable resource for such data. The table below summarizes the observed SETD2 protein expression in various normal human tissues. Staining intensity is often scored semi-quantitatively (e.g., negative, low, medium, high).



	Staining Intensity	Cellular Localization
Testis	High	Nuclei of spermatogonia and spermatocytes
Ovary	Medium	Nuclei of granulosa cells
Lung	Medium	Nuclei of pneumocytes and bronchial epithelial cells
Colon	Medium	Nuclei of glandular cells
Small Intestine	Medium	Nuclei of glandular cells
Spleen	Medium	Nuclei of cells in white pulp
Pituitary Gland	Medium	Nuclei of various endocrine cells
Esophagus	Medium	Nuclei of squamous epithelial cells
Adrenal Gland	Medium	Nuclei of cortical cells
Stomach	Medium	Nuclei of glandular cells
Thyroid Gland	Medium	Nuclei of follicular cells
Pancreas	Medium	Nuclei of acinar and islet cells
Prostate	Medium	Nuclei of glandular cells
Breast	Low	Nuclei of ductal and lobular cells
Kidney	Medium	Nuclei of renal tubules
Brain (Cerebellum)	Low	Nuclei of Purkinje and granular cells
Liver	Low	Nuclei of hepatocytes
Heart	Low	Nuclei of cardiomyocytes
Skeletal Muscle	Low	Nuclei of myocytes



Skin	Low	Nuclei of keratinocytes and dermal cells
Adipose Tissue	Low	Nuclei of adipocytes
Bone Marrow	Medium	Nuclei of hematopoietic cells

This is a generalized summary based on available IHC data. Staining can be heterogeneous within tissues.

Experimental Protocols

Accurate determination of **Set2**/SETD2 expression relies on robust experimental methodologies. The following sections provide detailed protocols for the key techniques used to quantify mRNA and protein levels.

Reverse Transcription Quantitative PCR (RT-qPCR) for SETD2 mRNA Expression

RT-qPCR is a sensitive method to quantify gene expression levels. This protocol outlines the key steps for measuring SETD2 mRNA.

1. RNA Extraction:

- Isolate total RNA from tissue samples or cell lysates using a TRIzol-based method or a commercial RNA purification kit.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.

2. DNase Treatment:

 Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could lead to false-positive results.

3. cDNA Synthesis:



- Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
- Include a no-reverse transcriptase control to verify the absence of genomic DNA contamination.
- 4. qPCR Reaction Setup:
- Prepare a qPCR reaction mix containing:
 - cDNA template
 - Forward and reverse primers for SETD2
 - Forward and reverse primers for a stable housekeeping gene (e.g., GAPDH, ACTB)
 - SYBR Green or a probe-based qPCR master mix
 - Nuclease-free water
- Use primer sequences that span an exon-exon junction to further minimize amplification from any residual genomic DNA.
- 5. qPCR Cycling and Data Analysis:
- Perform the qPCR reaction in a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).
- Generate a melt curve at the end of the run to verify the specificity of the amplified product.
- Calculate the relative expression of SETD2 using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene.[1]

Western Blotting for SETD2 Protein Detection

Western blotting allows for the detection and semi-quantitative analysis of SETD2 protein levels.

1. Protein Extraction:



- Homogenize tissue samples or lyse cells in a suitable lysis buffer (e.g., RIPA buffer)
 containing protease and phosphatase inhibitors.
- Determine the total protein concentration of the lysates using a protein assay such as the Bradford or BCA assay.[2]

2. SDS-PAGE:

- Denature the protein samples by boiling in Laemmli sample buffer.
- Load equal amounts of protein (typically 20-40 μg) onto an SDS-polyacrylamide gel.
- Separate the proteins by size via electrophoresis.[2]
- 3. Protein Transfer:
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[2]
- 4. Blocking:
- Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[3]
- 5. Antibody Incubation:
- Incubate the membrane with a primary antibody specific for SETD2, diluted in blocking buffer, overnight at 4°C with gentle agitation.
- Wash the membrane three times for 5-10 minutes each with TBST.[2]
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
- Wash the membrane again three times for 5-10 minutes each with TBST.
- 6. Detection:



- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Detect the signal using an imaging system or X-ray film.
- Normalize the SETD2 band intensity to a loading control protein (e.g., GAPDH, β-actin) for semi-quantitative analysis.

Immunohistochemistry (IHC) for SETD2 Localization and Expression

IHC allows for the visualization of SETD2 protein expression within the context of tissue architecture.

- 1. Tissue Preparation:
- Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.
- Cut thin sections (4-5 μm) and mount them on charged slides.[4]
- 2. Deparaffinization and Rehydration:
- Deparaffinize the tissue sections by incubating in xylene.
- Rehydrate the sections through a graded series of ethanol solutions and finally in water.[4]
- 3. Antigen Retrieval:
- Perform heat-induced epitope retrieval to unmask the antigenic sites. This is a critical step
 and the optimal buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA buffer pH 9.0) should be
 determined for the specific SETD2 antibody used.[5]
- 4. Blocking and Staining:
- Quench endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding sites with a blocking serum.
- Incubate the sections with the primary SETD2 antibody overnight at 4°C.



- Wash with a buffer solution (e.g., PBS or TBS).
- Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-polymer-based detection system.[4]
- Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
- 5. Counterstaining and Mounting:
- Counterstain the sections with hematoxylin to visualize cell nuclei.
- Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.[4]
- 6. Analysis:
- Examine the slides under a microscope to assess the intensity and subcellular localization of SETD2 staining.

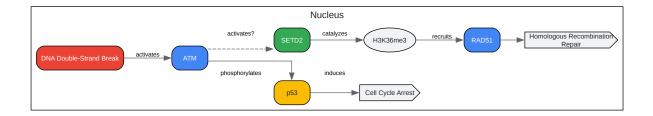
Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving SETD2 and a generalized experimental workflow.

Signaling Pathways

SETD2 plays a critical role in the DNA Damage Response (DDR) and has been implicated in other major signaling pathways.

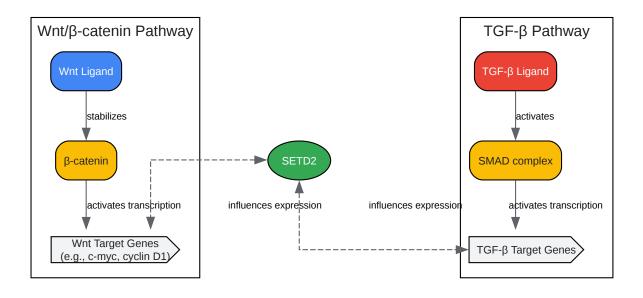




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Caption: SETD2 in the DNA Damage Response Pathway.

SETD2 function has also been linked to the Wnt/ β -catenin and TGF- β signaling pathways, often in the context of cancer progression.[6]



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Caption: Crosstalk between SETD2 and Wnt/TGF-β Pathways.



Experimental Workflows

The following diagrams outline the major steps in the experimental protocols described above.



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Caption: Generalized Western Blot Workflow.



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Caption: Generalized Immunohistochemistry Workflow.

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